(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-12-16(14(2)26-13)19(23)21-10-8-15(9-11-21)22-18-7-5-4-6-17(18)20(3)27(22,24)25/h4-7,12,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLPOBVHUXFGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into two main components:
- 2,5-Dimethylfuran : A furan derivative known for its various biological activities.
- Thiadiazole Derivative : Known for its antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various thiadiazole compounds and their effectiveness against different bacterial strains. The compound was tested alongside others and showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Bacillus subtilis | 12 |
| Target Compound | Escherichia coli | 10 |
The proposed mechanism of action for thiadiazole derivatives involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the piperidine moiety may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against bacterial cells .
Case Study 1: Antifungal Activity
In a recent study focusing on antifungal activities, the compound was evaluated against Candida albicans. Results demonstrated that it inhibited fungal growth at lower concentrations compared to traditional antifungal agents .
Table 2: Antifungal Activity Results
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Target Compound | 50 | 18 |
| Fluconazole | 100 | 15 |
Case Study 2: Cytotoxicity Testing
Another study assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Derivatives
Example: 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4‑yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives ().
Key Differences :
Methanone-Linked Heterocycles with Thiophene/Thiazole Moieties
Examples :
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone ().
- Thiazol-5-ylmethyl carbamates ().
Key Differences :
- The target’s furan and sulfone groups create a distinct electronic environment compared to thiophene/cyano () or thiazole/hydroperoxide () systems.
- Carbamate linkages in suggest protease or esterase susceptibility, unlike the stable methanone bridge in the target.
Piperidine-Containing Analogues
Implications :
- The piperidine in the target may enhance solubility or receptor binding compared to non-cyclic amines.
- Fused benzo-thiadiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
